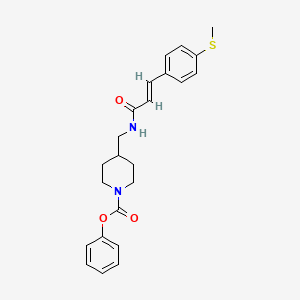
(E)-phenyl 4-((3-(4-(methylthio)phenyl)acrylamido)methyl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-phenyl 4-((3-(4-(methylthio)phenyl)acrylamido)methyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C23H26N2O3S and its molecular weight is 410.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(E)-phenyl 4-((3-(4-(methylthio)phenyl)acrylamido)methyl)piperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to illustrate its effects.
Chemical Structure
The compound can be described by the following structural formula:
This structure includes a piperidine ring, an acrylamide moiety, and a methylthio group, which are significant for its biological interactions.
Biological Activity Overview
Research has indicated that compounds with similar structures often exhibit various biological activities including anti-cancer, anti-inflammatory, and neuroprotective effects. The specific biological activities of this compound are summarized below.
Anticancer Activity
Several studies have explored the anticancer properties of related compounds. For instance, derivatives exhibiting structural similarities have demonstrated significant cytotoxicity against various cancer cell lines. In one study, compounds with piperidine structures showed IC50 values ranging from 0.5 to 10 µM against human breast cancer cells (MCF-7) and lung cancer cells (A549) .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 5.85 |
| Compound B | A549 | 4.53 |
| This compound | TBD |
Anti-inflammatory Activity
In vitro studies have also indicated that similar compounds can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases. For example, compounds with methylthio groups have been shown to reduce TNF-α levels significantly .
The mechanism by which this compound exerts its biological activity may involve several pathways:
- Inhibition of Cell Proliferation : It may inhibit cell cycle progression in cancer cells.
- Induction of Apoptosis : Similar compounds have been shown to activate caspase pathways leading to programmed cell death.
- Modulation of Signaling Pathways : Compounds like this one may interfere with pathways such as MAPK/ERK and PI3K/Akt which are crucial for cell survival and proliferation.
Case Studies
A notable case study involved the synthesis and evaluation of a series of piperidine derivatives where one compound exhibited a remarkable decrease in cell viability in MCF-7 cells with an IC50 value of 3.0 µM . This suggests that modifications on the piperidine ring can significantly enhance anticancer properties.
Propiedades
IUPAC Name |
phenyl 4-[[[(E)-3-(4-methylsulfanylphenyl)prop-2-enoyl]amino]methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3S/c1-29-21-10-7-18(8-11-21)9-12-22(26)24-17-19-13-15-25(16-14-19)23(27)28-20-5-3-2-4-6-20/h2-12,19H,13-17H2,1H3,(H,24,26)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIUSNHXHGIILLI-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=CC(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=C/C(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














